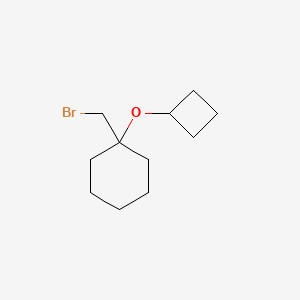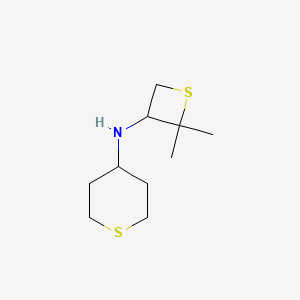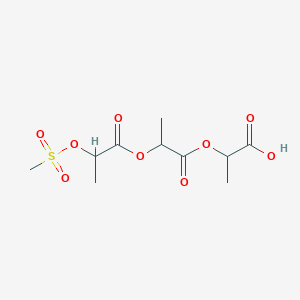![molecular formula C9H9FN4 B13331278 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)
1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-fluorobenzyl group attached to the triazole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine can be synthesized through a [3+2] cycloaddition reaction, commonly known as the Huisgen cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific synthetic route for this compound involves the following steps:
Preparation of 4-fluorobenzyl azide: This can be achieved by reacting 4-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at room temperature.
Cycloaddition Reaction: The 4-fluorobenzyl azide is then reacted with propargylamine in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) in a solvent such as water or a mixture of water and ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to form the desired triazole compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to different triazole derivatives.
Scientific Research Applications
1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe or ligand in biological studies to investigate enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzyl group can enhance binding affinity and specificity to target molecules, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine
- 1-(4-Methyl-benzyl)-1H-[1,2,3]triazol-4-ylamine
- 1-(4-Nitro-benzyl)-1H-[1,2,3]triazol-4-ylamine
Comparison: 1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules compared to other similar compounds with different substituents on the benzyl group.
Properties
Molecular Formula |
C9H9FN4 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
InChI Key |
JGWSDKGQJBUNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B13331210.png)
![3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)

![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)


![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B13331262.png)



![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile](/img/structure/B13331285.png)

